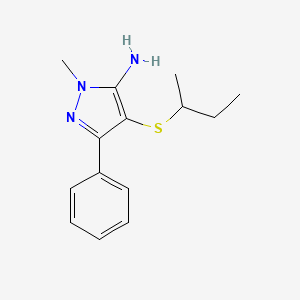
Aatp-III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aatp-III is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group, a methyl group, and a thioether linkage, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aatp-III typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazines with 1,3-diketones, followed by functional group modifications to introduce the thioether and phenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under controlled conditions. The use of automated systems for temperature and pressure control, along with continuous monitoring, ensures consistent quality and efficiency. Purification steps such as recrystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aatp-III undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Nitric acid, bromine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Aatp-III has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Aatp-III depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether and phenyl groups can enhance its binding affinity and specificity towards molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-5-amine, 1-methyl-3-phenyl-: Lacks the thioether group, which may affect its reactivity and biological activity.
1H-Pyrazol-5-amine, 1-methyl-4-phenyl-: Similar structure but without the thioether linkage, leading to different chemical properties.
1H-Pyrazol-5-amine, 1-methyl-4-((1-ethylpropyl)thio)-3-phenyl-: Contains a different alkyl group, which can influence its solubility and reactivity.
Uniqueness: The presence of the thioether group in Aatp-III imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
32527-99-4 |
|---|---|
Molekularformel |
C14H19N3S |
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
4-butan-2-ylsulfanyl-2-methyl-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3S/c1-4-10(2)18-13-12(16-17(3)14(13)15)11-8-6-5-7-9-11/h5-10H,4,15H2,1-3H3 |
InChI-Schlüssel |
WQECKYWGHPFPAU-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=C(N(N=C1C2=CC=CC=C2)C)N |
Kanonische SMILES |
CCC(C)SC1=C(N(N=C1C2=CC=CC=C2)C)N |
Synonyme |
1-methyl-3-phenyl-4-(1'-methyl)propylthio-5-aminopyrazole AATP-III |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















